molecular formula C10H12N2O2 B3231923 (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1330830-34-6

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3231923
CAS No.: 1330830-34-6
M. Wt: 192.21
InChI Key: PINZELCBMJAACE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a pyridin-2-yl substituent at the 4-position of the pyrrolidine ring. The stereochemistry (3R,4R) and the pyridine moiety may confer unique binding properties, such as hydrogen bonding or metal coordination, distinguishing it from other analogs.

Properties

IUPAC Name

(3R,4R)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6H2,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZELCBMJAACE-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and carboxylic acid functionalities. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives through a series of steps including ring contraction and functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution. Key findings:

Reaction TypeConditionsProductsYieldSelectivitySource
Methyl ester formationMethanol, H<sub>2</sub>SO<sub>4</sub> (reflux, 6 hr)Methyl (3R,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylate92%No epimerization
Amide couplingEDCI/HOBt, DMF, RTPeptidomimetics with Gly-OtBu78-85%Retention of (3R,4R) configuration

Reaction kinetics show first-order dependence on acid concentration in esterification (k = 0.18 hr<sup>-1</sup> at 60°C) . Steric effects from the pyridin-2-yl group slow acylation rates by 2.3× compared to unsubstituted analogs .

Pyridine Ring Substitution Reactions

The electron-deficient pyridin-2-yl group participates in directed metallation and cross-coupling:

2.1 Electrophilic Aromatic Substitution

text
COOH N╌╌╌╌C(3R)─C(4R) │ │ Pyrrolidine Pyridine-2-yl
  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C gives 5-nitro derivative (68% yield)

  • Halogenation : Br<sub>2</sub> in CHCl<sub>3</sub> produces 5-bromo analog (91% yield)

2.2 Suzuki-Miyaura Coupling
With 4-bromophenylboronic acid:

text
Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1) 80°C, 12 hr → 85% yield [8]

Ortho-directing effects of the pyridine nitrogen enable regioselective C-5 functionalization .

Hydrogenation and Reduction

The pyrrolidine ring undergoes selective reductions:

SubstrateConditionsProductd.r.ee (%)
3,4-Didehydro derivativeH<sub>2</sub> (50 psi), Pd/C, EtOAc(3R,4R) isomer>20:198.5
N-Boc protectedRa-Ni, H<sub>2</sub>, MeOHcis-3,4-diol-99.2

Diastereoselectivity arises from convex-face hydrogen adsorption on the pyrrolidine chair conformation .

Cyclization Reactions

The carboxylic acid facilitates ring-forming processes:

4.1 Lactam Formation
Heating with DCC in toluene yields bicyclic lactam:

Yield=74%, t1/2=2.1 hr at 110[1]\text{Yield} = 74\%,\ t_{1/2} = 2.1\ \text{hr}\ \text{at}\ 110^\circ\text{C}\ [1]

4.2 Spirocycle Generation
With 1,2-dibromoethane under basic conditions:

text
Br COOH ─ C(3R)─C(4R)─Py Br → Spiro[3.4]octane derivative (61%) [8]

Catalytic Asymmetric Transformations

Palladium-mediated reactions show notable enantiocontrol:

5.1 Carboamination
With 4-iodotoluene:

text
Pd(OAc)<sub>2</sub> (2 mol%) (S)-BINAP (4 mol%) Cs<sub>2</sub>CO<sub>3</sub>, dioxane → 89% yield, 96% ee [8]

5.2 Decarboxylative Coupling
Using aryl halides under CO atmosphere:

Aryl HalideT (°C)Time (hr)Yield (%)
4-Bromobenzonitrile120882
2-Iodonaphthalene1001275

These reactions exploit the compound's ability to act as a chiral directing group and CO<sub>2</sub> surrogate .

The chemical versatility of (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid stems from its rigid bicyclic architecture and orthogonal functional groups. Recent advances in transition metal catalysis and stereoretentive transformations position this scaffold as valuable for medicinal chemistry and materials science. Future research directions include photoredox functionalization of the pyridine ring and enzymatic resolution of racemic mixtures.

Biological Activity

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group . Its molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a CAS number of 6297-38-7. The chiral nature of this compound allows for specific interactions with biological targets, which is crucial for its activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The pyridine and carboxylic acid functionalities are introduced through various chemical modifications.

Common synthetic routes may include:

  • Cyclization of N-substituted piperidines under controlled conditions.
  • Use of catalytic systems to improve yield and purity in industrial settings .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance:

  • A derivative showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
  • The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific receptors involved in tumor growth.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .
  • This inhibition leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

Research has focused on the SAR of related compounds to optimize their biological activity:

  • Modifications to the pyrrolidine structure have been shown to enhance potency against various biological targets.
  • For example, incorporating different substituents on the pyridine ring can significantly affect binding affinity and selectivity towards specific receptors .

Case Studies

  • Anticancer Activity in FaDu Cells :
    • A study demonstrated that derivatives of this compound exhibited enhanced cytotoxic effects compared to existing chemotherapeutics.
    • The mechanism was linked to receptor-mediated pathways that promote apoptosis .
  • Neuroprotection in Alzheimer's Models :
    • In vitro studies showed that compounds derived from this structure inhibited cholinesterases effectively, suggesting potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural analogs differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Evidence ID
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid (Target) C10H12N2O2 208.22 Pyridin-2-yl at C4; free carboxylic acid N/A
Boc-(±)-trans-4-(2-Pyridinyl)-pyrrolidine-3-carboxylic acid C15H20N2O4 292.33 Boc-protected amine; trans-configuration
(3R,4R)-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid C17H18N2O2 282.34 Benzyl group at N1; pyridin-2-yl at C4
Trans-4-Phenyl-1-(Pyridin-2-Ylmethyl)Pyrrolidine-3-Carboxylic Acid C17H18N2O2 282.34 Phenyl at C4; pyridin-2-ylmethyl at N1
(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid C10H12N2O2 208.22 Pyridin-4-yl at C4; stereoisomer (3R,4S)

Key Observations :

  • Boc Protection : The Boc group in increases lipophilicity and is typically used to protect amines during synthesis. Its absence in the target compound enhances polarity.
  • Substituent Position : The pyridin-2-yl group (target) vs. pyridin-4-yl () alters electronic and steric interactions. The 2-pyridyl group may participate in hydrogen bonding via the nitrogen lone pair.

Physicochemical Properties

  • Lipophilicity : The Boc group in increases logP (~2.5 estimated) compared to the target compound (logP ~0.5).
  • Solubility : Free carboxylic acids (target, ) exhibit higher aqueous solubility than N1-modified analogs ().

Q & A

Q. What are the common synthetic routes for (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:
  • Pyridine Moiety Introduction : Oxidation of methylpyridine derivatives using catalysts (e.g., palladium or copper) in solvents like dimethylformamide (DMF) or toluene. For example, pyridine-2-carboxylic acid can be synthesized via continuous flow micro-reactors under controlled temperature and pressure .
  • Stereoselective Cyclization : Cyclization of intermediates with chiral catalysts to establish the (3R,4R) configuration. Boc (tert-butoxycarbonyl) protection is often employed to preserve stereochemistry during functionalization .
  • Purification : Acidic hydrolysis (e.g., HCl/water at 93–96°C) followed by pH adjustment and solvent extraction to isolate the final product .

Q. How is the stereochemistry of the compound confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration by analyzing co-crystal structures with target enzymes (e.g., arginase II) .
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) and coupling constants (e.g., 3JHH^3J_{HH}) validate spatial arrangements of substituents. For example, diastereotopic protons in the pyrrolidine ring show distinct splitting patterns .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm enantiopurity .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity (>95%) and verifies molecular weight (e.g., ESI-MS m/z 311.1 for related analogs) .
  • Elemental Analysis : Confirms empirical formula (e.g., C11_{11}H13_{13}ClN2_2O3_3) via combustion analysis .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition profiles under inert atmospheres .

Advanced Research Questions

Q. How to design experiments to assess the compound’s inhibitory activity against enzymes like arginase?

  • Methodological Answer :
  • Enzyme Assays : Measure IC50_{50} values using recombinant human arginase I/II. For example, pre-incubate the enzyme with varying inhibitor concentrations, then quantify urea production via colorimetric assays (e.g., α-isonitrosopropiophenone method) .
  • Kinetic Studies : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots. Recent studies report IC50_{50} values of 1.3–8.1 nM for advanced analogs .
  • Crystallographic Binding Analysis : Co-crystallize the compound with arginase II (PDB: 5VPD) to map hydrogen bonds between the carboxylic acid group and active-site residues (e.g., His141, Asp124) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :
  • Substituent Scanning : Systematically replace the pyridin-2-yl group with bioisosteres (e.g., 4-chlorophenyl, trifluoromethyl) and compare inhibitory potency. For example, 4-(4-chlorophenyl) analogs show reduced activity due to steric hindrance .
  • Free-Wilson Analysis : Deconstruct the molecule into substituent contributions to quantify additive effects on binding affinity .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100-ns trajectories to explain anomalous SAR trends (e.g., entropy-driven binding for bulky substituents) .

Q. How to optimize reaction yields in multi-step syntheses while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Catalyst Screening : Test chiral catalysts (e.g., Pd(OAc)2_2/XPhos) for asymmetric induction during cyclization. Yields improve from 40% to >70% under inert atmospheres .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with tert-butanol to reduce racemization during Boc deprotection .
  • In-line Analytics : Use FTIR probes to monitor reaction progress and quench intermediates at optimal conversion points (e.g., 85–90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.